molecular formula C15H15F6NO3 B2413717 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1351647-14-7

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B2413717
CAS RN: 1351647-14-7
M. Wt: 371.279
InChI Key: QKWPHGSFBRPYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide” is a chemical compound . Unfortunately, there is no detailed description available for this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: c1cc(ccc1C(=O)NCC2(CCOCC2)O)C(F)(F)F .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide have shown promising antimicrobial activity . They have been tested against bacterial and fungal strains and have shown potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

Antitubercular Activity

Some derivatives of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide could potentially be used in the development of anti-tubercular agents.

Antioxidant Activity

Similar compounds have also been tested for antioxidant activity . The results of these tests, along with in silico analysis, revealed a promising potential for these compounds in the development of novel antioxidant agents .

Cancer Treatment

The compound F6200-0706, also known as ADRX-0706, has shown promising efficacy, safety, and pharmacokinetics in multiple solid tumors in preclinical models . It is an antibody drug conjugate (ADC) which targets Nectin-4, a protein known for its high expression in various solid tumors and limited expression in normal tissues . This suggests that F6200-0706 could potentially be used in the treatment of various types of cancer.

Synthesis of 2H-Pyrans

The compound N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide contains a 2H-pyran ring, which is a structural motif present in many natural products . Therefore, this compound could potentially be used in the synthesis of 2H-pyrans, which are key intermediates in the construction of many natural product structures .

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F6NO3/c16-14(17,18)10-5-9(6-11(7-10)15(19,20)21)12(23)22-8-13(24)1-3-25-4-2-13/h5-7,24H,1-4,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWPHGSFBRPYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.